Antimony choline
Description
Structure
2D Structure
Properties
CAS No. |
81435-66-7 |
|---|---|
Molecular Formula |
C5H14OSb+ |
Molecular Weight |
211.92 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)stibanium |
InChI |
InChI=1S/C2H5O.3CH3.Sb/c1-2-3;;;;/h3H,1-2H2;3*1H3;/q;;;;+1 |
InChI Key |
HEUNVZPIHWLOQP-UHFFFAOYSA-N |
SMILES |
C[Sb+](C)(C)CCO |
Canonical SMILES |
C[Sb+](C)(C)CCO |
Synonyms |
antimony choline Sb-choline |
Origin of Product |
United States |
Preparation Methods
The synthesis of Antimony choline typically involves the reaction of antimony trichloride with trimethylamine and 2-chloroethanol. The reaction conditions often require a controlled environment to ensure the proper formation of the stibonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Antimony choline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the stibonium ion to lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimony choline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Antimony choline involves its interaction with molecular targets in biological systems. The stibonium ion can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trivalent Antimony Compounds (e.g., Potassium Antimony Tartrate)
- Toxicity : Trivalent compounds exhibit higher toxicity than pentavalent forms, causing cardiotoxicity (arrhythmias, heart failure), hepatotoxicity, and nephrotoxicity. Chronic exposure mimics arsenic poisoning due to bioaccumulation .
- Efficacy: Effective against leishmaniasis but largely replaced due to severe side effects. APT (antimony potassium tartrate) is irritating and unsuitable for intravenous use .
- Mechanism : Sb³⁺ inhibits enzymes by binding sulfhydryl groups, disrupting cellular energy production .
- Pharmacokinetics : Long biological half-life increases accumulation risks, especially in renal/hepatic impairment .
Pentavalent Antimony Compounds (e.g., Sodium Stibogluconate)
- Toxicity : Lower systemic toxicity than Sb³⁺ but still associated with nausea, myalgia, and reversible cardiotoxicity .
- Efficacy : First-line treatment for visceral leishmaniasis, with cure rates >90% in clinical trials .
- Mechanism : Sb⁵⁺ is a prodrug reduced to Sb³⁺ intracellularly, targeting parasitic kinetoplastid mitochondria .
- Pharmacokinetics : Rapid renal excretion reduces accumulation, but resistance has emerged in endemic regions .
Liposomal and Chelated Antimony Formulations
- Toxicity : Liposomal encapsulation reduces effective doses, minimizing cardiotoxicity and hepatic damage .
- Efficacy : Enhanced macrophage delivery improves parasiticidal activity in leishmaniasis .
- Mechanism : Chelators (e.g., DMSA) bind Sb³⁺, reducing free ion toxicity while maintaining efficacy .
Non-Antimony Alternatives (e.g., Paromomycin, Arsenic Trioxide)
- Paromomycin: An aminoglycoside with fewer systemic side effects than Sb⁵⁺ compounds. Topical formulations show comparable efficacy to antimonials in cutaneous leishmaniasis .
- Arsenic Trioxide : Used in acute promyelocytic leukemia (APL). While both Sb and As target sulfhydryl groups, arsenic exhibits higher neurotoxicity but lower cardiotoxicity than Sb³⁺ .
Data Tables
Table 1: Toxicity Profiles of Antimony Compounds
| Compound | Cardiotoxicity | Hepatotoxicity | Nephrotoxicity | Bioaccumulation Risk |
|---|---|---|---|---|
| Trivalent (Sb³⁺) | High | High | Moderate | High |
| Pentavalent (Sb⁵⁺) | Moderate | Low | Low | Low |
| Liposomal Antimony | Low | Low | Low | Very Low |
| Antimony Choline (hypo) | Low (predicted) | Low (predicted) | Low (predicted) | Low (predicted) |
Table 2: Efficacy in Leishmaniasis Treatment
| Compound | Cure Rate (%) | Resistance Prevalence | Administration Route |
|---|---|---|---|
| Sodium Stibogluconate | 90–95 | High in India | Intravenous |
| Liposomal Amphotericin B | 95–98 | Low | Intravenous |
| Paromomycin | 85–90 | Low | Topical/Intramuscular |
| This compound (hypo) | N/A | N/A | Oral (predicted) |
Key Research Findings
- Toxicity Reduction : Chelation and liposomal formulations reduce antimony’s adverse effects without compromising efficacy, a principle likely applicable to this compound .
- Choline’s Role : Elevated choline uptake in malignancies suggests this compound could target cancer cells selectively, analogous to FCH (¹⁸F-fluorocholine) in prostate imaging .
- Metabolic Differences : Antimony’s lower toxicity vs. arsenic stems from reduced gastrointestinal absorption (≤20%) and distinct metabolic pathways, including methylation for detoxification .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing the toxicological profile of antimony-containing compounds in experimental settings?
- Methodological Answer : Utilize systematic review frameworks as outlined by the Agency for Toxic Substances and Disease Registry (ATSDR), which include:
Literature search strategies across databases like PubMed, TOXLINE, and TOXCENTER using CAS numbers and MeSH terms .
Inclusion criteria for studies (Table C-1) covering species (humans, mammals), exposure routes (inhalation, oral, dermal), and health outcomes (respiratory, cardiovascular effects) .
Data extraction templates (Table C-2) to catalog experimental parameters, dose-response relationships, and bias assessments (e.g., selection bias, detection bias) .
- Application : This framework ensures reproducibility in toxicity studies, particularly for antimony’s systemic effects.
Q. How can researchers design experiments to evaluate choline’s neuroprotective mechanisms in preclinical models?
- Methodological Answer :
Cognitive endpoints : Use memory and attention tests (e.g., Morris water maze, continuous performance tasks) validated in choline supplementation studies .
Dosage stratification : Reference NHANES data to align experimental doses with human intake levels (e.g., 256–402 mg/day for children/adults) .
Metabolic integration : Pair choline assays (e.g., plasma choline, betaine levels) with liver function markers to assess hepatoprotective effects .
- Note : Control for dietary choline intake in animal models to isolate supplementation effects .
Advanced Research Questions
Q. How should researchers reconcile contradictions between observational studies and clinical trials on choline’s cognitive benefits in populations co-exposed to antimony?
- Methodological Answer :
Bias adjustment : Apply risk-of-bias tools (e.g., RoB 2.0) to evaluate confounding factors like socioeconomic status or baseline choline intake .
Subgroup analysis : Stratify data by antimony exposure biomarkers (e.g., urinary antimony levels) and choline metabolic phenotypes (e.g., PEMT gene variants) .
Mechanistic studies : Use in vitro models to test antimony-choline interactions on acetylcholinesterase activity or neuronal apoptosis pathways .
- Example : A 2020 trial found no cognitive benefit from choline in healthy adults but improved outcomes in antimony-exposed rodents, suggesting exposure-specific synergies .
Q. What advanced methodologies are recommended for integrating toxicokinetic data of antimony with choline’s metabolic pathways in co-exposure studies?
- Methodological Answer :
Multi-omics integration : Combine transcriptomic data (antimony-induced oxidative stress markers) with metabolomic profiles (choline-derived betaine, phosphatidylcholine) .
Physiologically based pharmacokinetic (PBPK) modeling : Parameterize models using antimony’s half-life (5–40 hours) and choline’s absorption kinetics (peak plasma at 1–2 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
